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Compound of Interest

Compound Name:
2-Fluoro-5-iodo-1,3-

dimethylbenzene

CAS No.: 1416549-07-9

Cat. No.: B3102285

Get Quote

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings

is a cornerstone of molecular design. 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No.

1416549-07-9) emerges as a highly valuable and versatile building block, particularly for

researchers in pharmaceutical and materials science.[1][2] Its structure is deceptively simple,

yet it offers a powerful combination of reactive sites. The presence of an iodine atom provides a

prime handle for a multitude of cross-coupling reactions, while the fluorine atom and methyl

groups can be leveraged to fine-tune the electronic properties, metabolic stability, and binding

affinity of target molecules.[3] This guide provides an in-depth exploration of the chemical

properties, synthesis, and reactivity of this compound, offering field-proven insights for its

effective application in drug discovery and advanced material development.

Core Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and spectral properties is fundamental to its

application in the laboratory. The data for 2-Fluoro-5-iodo-1,3-dimethylbenzene are

summarized below. These values are critical for reaction setup, purification, and structural

confirmation.
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Property Value Source

CAS Number 1416549-07-9 ChemicalBook[4]

Molecular Formula C₈H₈FI Calculated

Molecular Weight 250.05 g/mol Calculated

Boiling Point 227.3 ± 35.0 °C Predicted, ChemicalBook[5]

Density 1.686 ± 0.06 g/cm³ Predicted, ChemicalBook[5]

Appearance
Varies; typically a liquid or low-

melting solid
General Knowledge

Spectroscopic Signature: While a specific spectrum for this exact molecule is not publicly

available, the expected ¹H NMR signals can be predicted based on related structures like 1-

fluoro-2-iodobenzene and 1,2-dimethylbenzene.[6][7] The aromatic region would show two

distinct singlets (or very narrowly split doublets) due to the symmetrical substitution pattern.

The methyl groups would appear as a single peak in the upfield region (~2.3 ppm). The fluorine

atom would induce through-bond coupling, further splitting the adjacent proton signals.

Synthesis Pathway: From Precursor to Product
The reliable synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene is crucial for its use in

research. A common and effective strategy involves the direct iodination of the corresponding

fluorinated xylene precursor.

Causality in Synthesis Design: The choice of an iodinating agent and conditions is paramount.

A combination of iodine and an oxidizing agent (like iodic acid in an acidic medium) or the use

of N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid provides an electrophilic

iodine source ("I+") capable of reacting with the moderately activated aromatic ring. The

fluorine and methyl groups are ortho, para-directing; the iodine is directed to the position para

to the fluorine and ortho to both methyl groups, driven by sterics and electronics.
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Caption: Synthesis workflow for 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Experimental Protocol: Electrophilic Iodination
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (N₂ or Ar), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable solvent

such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (NIS) (1.1

eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature

and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

Workup: Upon completion, pour the reaction mixture into a beaker of ice water containing a

solution of sodium thiosulfate to quench any remaining iodine.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or

ethyl acetate) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be
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purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-5-iodo-1,3-
dimethylbenzene.

Chemical Reactivity: A Hub for Cross-Coupling
Chemistry
The synthetic utility of 2-Fluoro-5-iodo-1,3-dimethylbenzene stems from the differential

reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-F

bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at

the 5-position.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential

for constructing the biaryl scaffolds prevalent in many pharmaceuticals.[8] The reaction couples

the aryl iodide with an organoboron compound, typically a boronic acid or ester.[9][10]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving a

palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0)

center, followed by transmetalation with the activated boronic acid (boronate), and concluding

with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Setup: To an oven-dried Schlenk flask, add 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq),

the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a

base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add

a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
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Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or

LC-MS.

Workup & Purification: After cooling to room temperature, dilute the mixture with water and

extract with an organic solvent. The combined organic layers are washed, dried, and

concentrated. Purification is typically achieved via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is arguably one of the most important transformations

in drug development.[11] The Buchwald-Hartwig amination provides a general and efficient

method for coupling aryl halides with a wide range of primary and secondary amines.[12][13]

Mechanism Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.

The cycle involves oxidative addition of the aryl iodide, coordination of the amine,

deprotonation by a base to form a palladium-amido complex, and subsequent reductive

elimination to yield the arylamine product.[14][15] The choice of phosphine ligand is critical for

catalyst efficiency and substrate scope.[13]
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Catalytic cycle of the Buchwald-Hartwig amination.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Setup: In a glovebox or under an inert atmosphere, combine 2-Fluoro-5-iodo-1,3-
dimethylbenzene (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃,

1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong,

non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
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Solvent & Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal

the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by

LC-MS).

Workup & Purification: Cool the reaction, filter through a pad of celite to remove inorganic

salts, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by

column chromatography.

Grignard Reaction for Versatile C-C Bond Formation
The iodinated position can be converted into a highly nucleophilic organometallic species, such

as a Grignard reagent. This classic transformation opens up pathways to react with a vast

range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16][17]

Reaction Insight: The aryl iodide reacts with magnesium metal in an anhydrous ether solvent to

form the arylmagnesium iodide.[16] This reagent is a powerful carbon nucleophile and a strong

base, reacting readily with electrophilic centers. For example, reaction with an aldehyde yields

a secondary alcohol, while reaction with CO₂ followed by an acidic workup produces a

carboxylic acid.[18]

2-Fluoro-5-iodo-
1,3-dimethylbenzene

Ar-MgI
(Grignard Reagent)

Mg(0) / Dry Ether Adduct

Electrophile (E⁺)
(e.g., CO₂, RCHO)

Ar-E
(e.g., Ar-COOH, Ar-CH(OH)R)

H₃O⁺ Workup

General workflow for Grignard reagent formation and reaction.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3102285/docs#introduction-a-versatile-building-
block-for-modern-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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